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Compound of Interest

Methyl 4-(4-methylpiperazin-1-
Compound Name:

yl)benzoate
CAS No.: 354813-14-2
Cat. No.: B1586797

Get Quote

\ J

CAS: 354813-14-2 Molecular Formula: C13H1sN202 Molecular Weight: 234.29 g/mol

Executive Summary & Strategic Analysis

Methyl 4-(4-methylpiperazin-1-yl)benzoate is a critical pharmacophore building block,
frequently utilized in the synthesis of tyrosine kinase inhibitors (TKIs) and other small-molecule
therapeutics targeting G-protein coupled receptors (GPCRS). Its structure features a benzoate
ester directly coupled to an N-methylpiperazine moiety at the para position.[1]

From a process chemistry perspective, the synthesis of this molecule presents a classic
decision matrix between Nucleophilic Aromatic Substitution (SrAr) and Palladium-Catalyzed
Cross-Coupling (Buchwald-Hartwig).[2]

» Route A (SnAr): The electron-withdrawing ester group at the para position activates the
benzene ring, making SnAr the most cost-effective industrial route using 4-fluorobenzoates.
However, reaction kinetics can be sluggish in low-boiling solvents.
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» Route B (Buchwald-Hartwig): Essential when starting from 4-bromobenzoates or when
milder thermal conditions are required to preserve sensitive functionalities.

This guide details both pathways, emphasizing reaction engineering to minimize impurities
such as the genotoxic 1-methyl-4-nitrosopiperazine.

Retrosynthetic Pathway Analysis

The following logic tree illustrates the two primary disconnections available for synthesizing the
target ester.

Methyl 4-fluorobenzoate Methyl 4-bromobenzoate
+ N-methylpiperazine + N-methylpiperazine
Disconnection A: Disconnection B:
SnAr (F/CI Displacement) Buchwald-Hartwig (Br/I Coupling)

Retro-SnAr Retro-Pd

Target:

Methyl 4-(4-methylpiperazin-1-yl)benzoate
(CAS 354813-14-2)

Click to download full resolution via product page

Figure 1: Retrosynthetic analysis showing the two primary routes based on starting material
availability (Fluoro vs. Bromo).

Route A: Nucleophilic Aromatic Substitution (SnAr)

Best for: Scalable manufacturing, cost reduction, and avoiding heavy metals.[1][2]

Mechanistic Insight

The reaction proceeds via a Meisenheimer complex intermediate.[1][2] The para-
methoxycarbonyl group withdraws electron density, lowering the energy barrier for the
nucleophilic attack of the secondary amine (N-methylpiperazine) on the carbon bearing the
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fluorine atom. Fluorine is the preferred leaving group over chlorine due to the high
electronegativity of fluorine, which stabilizes the transition state of the rate-determining addition
step.[1]

Experimental Protocol

Scale: 100 mmol (approx. 15.4 g of Methyl 4-fluorobenzoate)

Reagent Equiv.[1][2][3][4] Amount Role

Methyl 4- ]
1.0 1541¢g Electrophile

fluorobenzoate

N-Methylpiperazine 2.2 22.04 g (24.4 mL) Nucleophile

Potassium Carbonate Base (Acid
1.5 20.7¢g

(K2CO03) Scavenger)

DMSO (Dimethyl

) 80 mL Polar Aprotic Solvent
Sulfoxide)

Step-by-Step Methodology:

e Charging: To a 250 mL 3-neck round-bottom flask equipped with a mechanical stirrer, reflux
condenser, and internal thermometer, charge Methyl 4-fluorobenzoate and anhydrous
DMSO.

o Base Addition: Add K=COs (milled/powdered) to the solution. Note: Milled carbonate provides
higher surface area, accelerating the reaction.

e Nucleophile Addition: Add N-methylpiperazine in a single portion.
o Reaction: Heat the mixture to 100-110°C for 12—-16 hours.

o Process Control: Monitor by HPLC or TLC (DCM/MeOH 95:5).[1][2] The reaction is
complete when the starting fluoride is <1%.[1][2]

o Workup: Cool the reaction mass to 25°C. Pour slowly into 400 mL of ice-water with vigorous
stirring. The product may precipitate as a solid.[1][2][5]
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o If solid forms: Filter, wash with water (3 x 50 mL), and dry.[1][2]

o If oil forms:[2] Extract with Ethyl Acetate (3 x 100 mL).[1][2] Wash combined organics with
brine, dry over Na2SOa, and concentrate.[1][2]

 Purification: Recrystallize from Diethyl Ether/Pentane or purify via flash chromatography
(Silica gel, 0-5% MeOH in DCM).

Expected Yield: 85-92% Key Optimization: While acetonitrile can be used (reflux ~82°C),
reaction times often extend to 3 days.[1][2] DMSO at 110°C reduces cycle time significantly.[2]

Route B: Buchwald-Hartwig Amination

Best for: Late-stage functionalization or when using Methyl 4-bromobenzoate (often cheaper or
more available in specific libraries).

Catalytic Cycle Logic

This route utilizes a Pd(0)/Pd(Il) cycle.[1][2] The oxidative addition of the aryl bromide to Pd(0)
is followed by amine coordination, deprotonation by a base (e.g., Cs2COs or NaOtBu), and
finally reductive elimination to form the C-N bond.[1][2]

Experimental Protocol

Scale: 10 mmol (approx. 2.15 g of Methyl 4-bromobenzoate)

Reagent Equiv.[1][2][3][4] Amount Role
Methyl 4- ]
1.0 2.15¢ Electrophile
bromobenzoate
N-Methylpiperazine 1.2 1.20g Nucleophile
Pdz(dba)s 0.02 183 mg Catalyst Precursor
Xantphos 0.06 347 mg Ligand
Cesium Carbonate
1.4 456 ¢g Base
(Cs2C03)
1,4-Dioxane 20 mL Solvent
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Step-by-Step Methodology:

Inerting: Flame-dry a 50 mL Schlenk tube and cycle with Argon/Nitrogen 3 times.

e Solvent Degassing: Sparge anhydrous 1,4-Dioxane with Argon for 30 minutes prior to use.
Critical: Oxygen poisons the Pd catalyst.[2]

o Charging: Add Methyl 4-bromobenzoate, Pdz(dba)s, Xantphos, and Cs2COs under a counter-
flow of Argon.

o Addition: Add degassed Dioxane and N-methylpiperazine via syringe.
e Reaction: Seal the tube and heat to 100°C for 12 hours.

e Filtration: Cool to room temperature. Dilute with DCM (20 mL) and filter through a pad of
Celite to remove palladium black and inorganic salts.

 Purification: Concentrate the filtrate and purify via flash column chromatography (Gradient:
0-10% MeOH in DCM).

Expected Yield: 75-85%[2]

Pathway Visualization & Comparison

Methyl 4-fluorobenzoate

T Route A: SAr
DMSO, K2COs, 110°C Preferred (Scalable
. ) | _—W| (Meisenheimer Complex) ( )
N-Methylpiperazine . . Methyl 4-(4-methylpiperazin-1-yl)benzoate
~— Alternative (Mild) | (Yield: 85-92%)

Route B: Buchwald-Hartwig | __————-=-="""""

Pd2(dba)s/Xantphos

Methyl 4-bromobenzoate Cs2CO0s, Dioxane, 100°C

Click to download full resolution via product page

Figure 2: Comparison of reaction conditions and workflows for SnAr vs. Buchwald-Hartwig
routes.
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Critical Control Points (Quality & Safety)
Impurity Profile

e Genotoxic Impurity (GTI):1-Methyl-4-nitrosopiperazine.

o Origin: Reaction of N-methylpiperazine with nitrosating agents (e.g., nitrites in water or
solvents).[1][2]

o Control: Use nitrite-free water and fresh solvents.[1] Avoid acidic workups where trace
nitrites could react.[1][2]

o Hydrolysis Byproduct:4-(4-methylpiperazin-1-yl)benzoic acid.[6]

o Origin: Hydrolysis of the methyl ester during high-temperature basic conditions (SnAr).[1]
[2]

o Control: Ensure anhydrous conditions (DMSO <0.1% water) and avoid excessive reaction

times.

Analytical Characterization (Expected Data)

« 1H NMR (400 MHz, CDCls):
o 07.92(d,J=9.0Hz, 2H, Ar-H ortho to ester)

0 6.88 (d, J = 9.0 Hz, 2H, Ar-H ortho to amine)

o

8 3.86 (s, 3H, O-CH3)[2]

[e]

0 3.35 (t, J = 5.0 Hz, 4H, Piperazine-CH:2)

o

0 2.55 (t, J = 5.0 Hz, 4H, Piperazine-CHz)

[¢]

o 0 2.36 (s, 3H, N-CH3)[2]
e Mass Spectrometry (ESI+):

o Calculated [M+H]*: 235.14
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o Found: 235.1[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b1586797?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1586797?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

